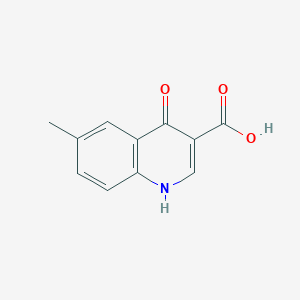

4-Hydroxy-6-methylquinoline-3-carboxylic acid

Description

The exact mass of the compound 4-Hydroxy-6-methylquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-6-methylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-methylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHYBSDKDMRZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291679 | |

| Record name | 4-hydroxy-6-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-18-3 | |

| Record name | 35973-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-6-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-6-methylquinoline-3-carboxylic acid molecular structure

Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS: 35973-18-3) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it serves as a critical intermediate for the synthesis of fluoroquinolone antibiotics and, more recently, as a pharmacophore in kinase inhibitors and antitumor agents.

This guide moves beyond basic property listing to address the critical challenges in working with this molecule: its deceptive tautomeric nature, the thermodynamic requirements of its synthesis (Gould-Jacobs reaction), and the specific spectroscopic signatures required for validation.

Structural Analysis & Tautomerism

The nomenclature "4-hydroxy" is a historical IUPAC convention that often misleads researchers regarding the molecule's behavior in solution and solid phases.

The Tautomeric Equilibrium

In the solid state and in polar solvents (DMSO, Methanol), the molecule exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer, not the enol (4-hydroxy). This distinction is vital for predicting reactivity; electrophiles will attack the Nitrogen (N1) or the Carbonyl Oxygen (O4) depending on conditions, rather than the Oxygen of a hydroxyl group.

-

4-Hydroxy Form (Enol): Favored in gas phase or highly non-polar environments. Aromaticity of the pyridine ring is fully intact.

-

4-Oxo Form (Keto): Favored in solid state (stabilized by intermolecular H-bonding dimers) and polar solvents.[1]

Visualization: Tautomeric Shift

The following diagram illustrates the proton transfer responsible for this equilibrium.

Figure 1: The keto-enol tautomerism.[2][3] Note that the "4-hydroxy" name persists despite the keto form's dominance.[1]

Synthetic Pathway: The Gould-Jacobs Reaction[1][4][5][6]

The industry-standard method for synthesizing this scaffold is the Gould-Jacobs reaction . This pathway is preferred over the Conrad-Limpach synthesis because it avoids the formation of unwanted regioisomers.

Reaction Logic[5][7][8]

-

Condensation: p-Toluidine reacts with diethyl ethoxymethylenemalonate (EMME). This is an addition-elimination reaction.[1]

-

Cyclization: This is the critical step. It requires high thermal energy (~250°C) to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution.

-

Hydrolysis: The resulting ester is saponified to yield the final acid.[3][4]

Workflow Visualization

Figure 2: Step-wise synthetic flow of the Gould-Jacobs reaction.

Detailed Experimental Protocol

Safety Note: This protocol involves temperatures >250°C. Use a blast shield and high-temperature silicone oil or a sand bath.[1]

Step 1: Condensation[3][4]

-

Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Add p-Toluidine (10.7 g, 100 mmol) and Diethyl ethoxymethylenemalonate (21.6 g, 100 mmol).

-

Heat to 110–120°C for 2 hours.

-

Cool the mixture. The intermediate (anilinomethylenemalonate) will solidify. Recrystallize from ethanol if high purity is required, though crude is often used for the next step.

Step 2: Thermal Cyclization (The Critical Step)

-

Prepare a flask with Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or diphenyl ether alone (~50 mL).

-

Heat the solvent to a rolling reflux (~257°C ).

-

Scientist's Insight: Do not add the intermediate until the solvent is boiling. Adding it cold and heating up often leads to polymerization and tar formation.

-

-

Add the intermediate from Step 1 in small portions to the boiling solvent.

-

Maintain reflux for 30–60 minutes. Evolution of ethanol vapor indicates cyclization.

-

Cool to room temperature. Add 50 mL of hexane or acetone to precipitate the ester. Filter and wash with hexane to remove the high-boiling solvent.

Step 3: Hydrolysis[1]

-

Suspend the ester in 10% NaOH (aq) (50 mL).

-

Reflux for 2–4 hours until the solid dissolves (formation of the sodium salt).

-

Cool to room temperature.

-

Acidify carefully with 6M HCl to pH 1–2.

-

The final product, 4-Hydroxy-6-methylquinoline-3-carboxylic acid , will precipitate as a light cream/off-white solid.[1]

-

Filter, wash with water, and dry.[7]

Characterization & Validation

To validate the synthesis, you must confirm not just the presence of the rings, but the oxidation state of the carbons.

Quantitative Data Summary

| Property | Value / Observation | Notes |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Melting Point | 272–278°C | Decomposes (decarboxylation) at MP.[1][8] |

| Solubility | DMSO (High), DMF (Mod), Water (Low) | Soluble in basic aqueous solutions. |

| Appearance | Off-white to pale beige powder | Darkens upon oxidation/light exposure.[1] |

Spectroscopic Signatures (NMR)

Solvent: DMSO-d₆ (Required to dissolve the polar lattice).

-

¹H NMR (400 MHz):

-

δ 15.0–13.0 ppm (br s, 1H): Carboxylic acid proton. Extremely broad due to H-bonding.[1]

-

δ 12.5 ppm (br s, 1H): N-H proton (confirms the 4-oxo tautomer). If it were the 4-hydroxy form, this would be absent.

-

δ 8.9 ppm (s, 1H): H-2 proton. This is the most deshielded aromatic proton, adjacent to the Nitrogen.

-

δ 7.9 ppm (s, 1H): H-5 proton (singlet due to meta-coupling or weak para-coupling).[1]

-

δ 7.6 ppm (d, 1H): H-8 proton.

-

δ 7.5 ppm (d, 1H): H-7 proton.

-

δ 2.45 ppm (s, 3H): Methyl group (-CH₃) at position 6.

-

Pharmaceutical Utility

This molecule is rarely the final drug; it is a scaffold .

-

Antibacterial Agents: It is a direct structural analog of Nalidixic acid. Modifications at the N-1 position (alkylation) and C-7 position (introduction of piperazine) convert this scaffold into potent fluoroquinolone-class antibiotics.[1]

-

Kinase Inhibition: The quinoline-3-carboxylic acid motif mimics the ATP-binding pocket of several protein kinases. Derivatives are explored as inhibitors for EGFR and VEGFR in oncology.

-

Decarboxylation: Heating this acid above its melting point yields 4-hydroxy-6-methylquinoline , a precursor for antimalarial drugs.[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[9] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 253823, 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." PubChem.

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). "Tautomerism of 4-Hydroxy-4(1H) quinolone." ResearchGate.

-

ChemicalBook. (2023). "4-Hydroxy-6-methylquinoline-3-carboxylic acid Properties and Suppliers."

Sources

- 1. 4-HYDROXY-6-METHYL-QUINOLINE-3-CARBOXYLIC ACID | 35973-18-3 [chemicalbook.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wikiwand.com [wikiwand.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Gould-Jacobs Reaction [drugfuture.com]

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

Derivatives of 4-hydroxyquinoline-3-carboxylic acid are of significant interest in medicinal chemistry and pharmaceutical development. These compounds form the core structure of quinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[1] The discovery that a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate byproduct in the synthesis of chloroquine, possessed antibacterial properties paved the way for the development of fluoroquinolone antibiotics.[2] The specific compound, 4-Hydroxy-6-methylquinoline-3-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including antibacterial and antifungal agents.[3] Its structure allows for various modifications to enhance efficacy and safety in drug formulations. This guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of this important quinoline derivative.

Strategic Approach to Synthesis: The Gould-Jacobs Reaction

The synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid is effectively achieved through the Gould-Jacobs reaction. This classic method in heterocyclic chemistry provides a reliable pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[4][5] The overall transformation involves three key stages:

-

Condensation: The initial step is the reaction of an aniline derivative, in this case, p-toluidine, with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 3-(4-methylanilino)acrylate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to yield the quinoline core structure, specifically ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

-

Hydrolysis: The final step is the saponification of the ethyl ester to the desired carboxylic acid.

This strategic sequence is favored for its versatility and the commercial availability of the starting materials.

Mechanistic Insights: The Driving Forces of the Reaction

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Part 1: Formation of the Anilinoacrylate Intermediate

The first step is a nucleophilic substitution reaction. The amino group of p-toluidine acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol, leading to the formation of the enamine intermediate, ethyl 3-(4-methylanilino)acrylate. This reaction is typically carried out at a moderately elevated temperature to drive the reaction forward.

Part 2: The Critical Thermal Cyclization

The intramolecular cyclization of the anilinoacrylate intermediate is the cornerstone of the Gould-Jacobs reaction and requires significant thermal energy.[6] This step is an electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline moiety attacks one of the carbonyl groups of the malonate portion.

The Causality Behind High Temperatures: This reaction is under thermodynamic control.[7][8][9][10] The high temperature provides the necessary activation energy to overcome the aromaticity of the benzene ring and facilitate the ring-closing step. The use of high-boiling point solvents, such as Dowtherm A or phenyl oxide, is essential to achieve the required reaction temperatures, typically around 250 °C.[11] At these temperatures, the reaction becomes essentially irreversible, driving the equilibrium towards the more stable cyclized product.

Part 3: Saponification to the Carboxylic Acid

The final step is a standard base-catalyzed hydrolysis of the ethyl ester.[12] Hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide ion and protonation of the resulting carboxylate anion upon acidification yields the final product, 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Visualizing the Synthesis Workflow

Caption: Overall workflow for the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 1: Synthesis of Ethyl 3-(4-methylanilino)acrylate

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine and a slight molar excess of diethyl ethoxymethylenemalonate.

-

Reaction: Heat the mixture with stirring at a temperature of 100-110 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, ethyl 3-(4-methylanilino)acrylate, is often used in the next step without further purification. If purification is desired, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure.

Part 2: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

-

Reagents and Setup: Place a high-boiling point solvent, such as phenyl oxide, in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus. Heat the solvent to 250 °C under an inert atmosphere (e.g., nitrogen).

-

Reaction: Slowly add the crude ethyl 3-(4-methylanilino)acrylate from the previous step to the hot solvent. During the addition, ethanol will distill from the reaction mixture, indicating the progress of the cyclization. Maintain the temperature at 250 °C for approximately 1 hour after the addition is complete.[11]

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Add a solvent such as acetone to precipitate the product.[11]

-

Collect the solid product by vacuum filtration and wash it with the same solvent to remove residual phenyl oxide.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 4-hydroxy-6-methylquinoline-3-carboxylate as a solid.[11]

-

Part 3: Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, suspend the ethyl 4-hydroxy-6-methylquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 4% NaOH).[13]

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is no longer detectable (typically 3-5 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.[13]

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

The crude 4-Hydroxy-6-methylquinoline-3-carboxylic acid can be purified by recrystallization from ethanol to yield the final product as a solid.[13]

-

Data Summary and Characterization

| Step | Reactants | Product | Key Reaction Parameters | Typical Yield |

| 1 | p-Toluidine, Diethyl ethoxymethylenemalonate | Ethyl 3-(4-methylanilino)acrylate | 100-110 °C, 1-2 hours | High |

| 2 | Ethyl 3-(4-methylanilino)acrylate | Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | Phenyl oxide, 250 °C, 1 hour | Good |

| 3 | Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, Sodium Hydroxide | 4-Hydroxy-6-methylquinoline-3-carboxylic acid | Ethanol/Water, Reflux, 3-5 hours, followed by HCl acidification | ~50% |

Characterization of 4-Hydroxy-6-methylquinoline-3-carboxylic acid:

-

Appearance: Off-white to light yellow solid.[14]

-

Molecular Formula: C₁₁H₉NO₃

-

Molecular Weight: 203.19 g/mol [15]

-

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield. The hydroxyl proton may also be visible as a broad singlet.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the quinoline core, the methyl group, and the carboxylic acid carbonyl.

-

IR Spectroscopy: The IR spectrum will exhibit a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be present around 1690-1760 cm⁻¹. Additional peaks corresponding to the aromatic C-H and C=C bonds will also be observed.[16][17]

-

Reagent Safety Information

| Reagent | Hazards |

| p-Toluidine | Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Causes serious eye irritation. Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects. |

| Diethyl ethoxymethylenemalonate | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. |

| Phenyl Oxide (Dowtherm A) | Causes skin and eye irritation. May cause respiratory irritation. |

| Sodium Hydroxide | Causes severe skin burns and eye damage. |

| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. |

Conclusion

The Gould-Jacobs reaction provides a reliable and well-established method for the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid. By understanding the underlying reaction mechanisms, particularly the thermodynamic requirements of the thermal cyclization step, researchers can effectively implement this synthetic route. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for the successful and safe synthesis of this valuable quinoline derivative, which holds significant potential for the development of new therapeutic agents.

References

-

PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

-

Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. Available from: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

National Center for Biotechnology Information. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

-

ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available from: [Link]

-

Imperial College London. An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Available from: [Link]

-

International Journal of Engineering Research and Technology. The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Available from: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]

-

Dalal Institute. Thermodynamic and Kinetic Control. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

-

Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

-

Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

-

ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. Available from: [Link]

-

National Center for Biotechnology Information. 3-Hydroxyquinoline-4-carboxylic acid. Available from: [Link]

-

Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

Sources

- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. ablelab.eu [ablelab.eu]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 13. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. 4-HYDROXY-6-METHYL-QUINOLINE-3-CARBOXYLIC ACID | 35973-18-3 [chemicalbook.com]

- 15. 4-hydroxy-6-nitroquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Pfitzinger reaction for 4-Hydroxy-6-methylquinoline-3-carboxylic acid synthesis

This technical guide addresses the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS: 35973-18-3).[1][2][3][4]

Critical Scientific Clarification: As a Senior Application Scientist, I must immediately address a chemical contradiction in the prompt. The Pfitzinger reaction (condensation of isatin with a carbonyl) inherently produces quinoline-4-carboxylic acids (cinchoninic acids).[5] It does not yield the 3-carboxylic acid isomer requested.

The target molecule, 4-Hydroxy-6-methylquinoline-3-carboxylic acid , is the core scaffold for quinolone antibiotics and is synthesized via the Gould-Jacobs reaction (condensation of aniline with diethyl ethoxymethylenemalonate).

To ensure this guide is technically valid and practically useful, I will structure it as follows:

-

Strategic Analysis: Defining the correct synthetic pathway (Gould-Jacobs) vs. the Pfitzinger route.

-

Master Protocol: A detailed, step-by-step guide to the Gould-Jacobs synthesis for the requested target.

-

Mechanistic Visualization: Diagramming the correct pathway.

Navigating Isomeric Constraints: Gould-Jacobs vs. Pfitzinger Methodologies

Part 1: Executive Summary & Synthetic Strategy

Target Molecule: 4-Hydroxy-6-methylquinoline-3-carboxylic acid CAS Registry Number: 35973-18-3 Primary Application: Precursor for fluoroquinolone antibiotics; DNA gyrase inhibitors.

The "Pfitzinger" Misconception

Researchers often conflate the Pfitzinger and Gould-Jacobs reactions because both synthesize quinoline carboxylic acids. However, the regiochemistry is distinct and non-interchangeable:

| Feature | Pfitzinger Reaction | Gould-Jacobs Reaction (Correct for Target) |

| Starting Materials | Isatin + Ketone/Aldehyde | Aniline + Diethyl ethoxymethylenemalonate (EMME) |

| Carboxyl Position | C4 (Derived from Isatin ring opening) | C3 (Derived from EMME malonate motif) |

| Hydroxyl Position | Typically C2 (if using malonic acid) | C4 (Result of cyclization) |

| Product Type | Cinchoninic Acid (4-COOH) | 4-Quinolone-3-Carboxylic Acid (3-COOH) |

Part 2: Mechanistic Insight (Gould-Jacobs Pathway)

The synthesis proceeds in three distinct phases:

-

Condensation: Nucleophilic attack of p-toluidine on the electrophilic carbon of EMME, eliminating ethanol.

-

Cyclization (Gould-Jacobs Step): Thermal cyclization at high temperature (250°C) closes the pyridine ring, forming the 4-hydroxy (4-oxo) moiety.

-

Hydrolysis: Saponification of the ethyl ester to the free carboxylic acid.[6]

Mechanistic Diagram

The following diagram illustrates the validated pathway for the 6-methyl derivative.

Caption: Step-wise synthesis of the target molecule via the Gould-Jacobs pathway, highlighting the critical thermal cyclization step.

Part 3: Experimental Protocol

Safety Warning: This protocol involves high temperatures (250°C) and caustic reagents. Use a fume hood, thermal gloves, and face shields.

Phase 1: Condensation

Objective: Synthesize diethyl (4-methylanilino)methylenemalonate.

-

Reagents:

-

p-Toluidine (4-Methylaniline): 10.7 g (0.1 mol)

-

Diethyl ethoxymethylenemalonate (EMME): 21.6 g (0.1 mol)

-

Solvent: None (Neat reaction) or Ethanol (if temperature control is needed).

-

-

Procedure:

-

Mix p-toluidine and EMME in a round-bottom flask equipped with a Dean-Stark trap (optional) or simple distillation setup.

-

Heat the mixture to 110–120°C in an oil bath.

-

Observation: Ethanol will begin to distill off. This confirms the condensation is proceeding.

-

Continue heating for 1–2 hours until ethanol evolution ceases.

-

Cool the mixture. The product often solidifies upon cooling.

-

Purification: Recrystallize from ethanol/hexane if necessary. (Yield typically >90%).

-

Phase 2: Thermal Cyclization (The Critical Step)

Objective: Ring closure to form the quinoline core.

-

Reagents:

-

Intermediate from Phase 1.

-

Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether. Note: High boiling point solvent is required.

-

-

Procedure:

-

Heat 50–100 mL of Dowtherm A to 250°C (reflux) in a multi-neck flask equipped with an air condenser.

-

Slow Addition: Add the intermediate from Phase 1 carefully in small portions to the boiling solvent. Crucial: Adding too fast causes rapid ethanol expansion and foaming.

-

Maintain temperature at 240–255°C for 30–60 minutes.

-

Allow the mixture to cool slowly to room temperature.

-

Isolation: The ester product usually precipitates as a solid. Dilute with hexane or petroleum ether to maximize precipitation.

-

Filter the solid and wash with hexane to remove residual Dowtherm A.

-

Phase 3: Hydrolysis

Objective: Convert the ester to the final carboxylic acid.[6][7][8]

-

Reagents:

-

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Phase 2 product).

-

Sodium Hydroxide (10% aqueous solution).

-

-

Procedure:

-

Suspend the ester in 10% NaOH (approx. 10 equivalents).

-

Reflux for 2–4 hours. The solid should dissolve as the salt forms.

-

Workup: Cool the solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated HCl to pH 1–2.

-

The target 4-Hydroxy-6-methylquinoline-3-carboxylic acid will precipitate as a white/off-white solid.

-

Filter, wash with water, and dry.[9]

-

Part 4: Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Low Yield in Phase 2 | Temperature too low (<240°C). | The cyclization is thermodynamic. Ensure the solvent is boiling (Dowtherm A boils at ~258°C). |

| Violent Foaming | Rapid addition of intermediate.[10] | Add the solid intermediate in small aliquots. Ensure the flask is <50% full. |

| Product Impurity | Incomplete hydrolysis. | Monitor Phase 3 by TLC. Ensure the solid fully dissolves (as the Na-salt) before acidifying. |

| Wrong Isomer | Used Pfitzinger conditions. | Verify starting material is p-toluidine + EMME, not 5-methylisatin + ketone. |

References

-

Gould-Jacobs Reaction Overview

- Title: Gould–Jacobs reaction - Wikipedia

- Source: Wikipedia

-

URL:[Link]

-

Compar

-

Title: A Comparative Analysis of Synthetic Routes to Quinolonecarboxylic Acids[11]

- Source: Benchchem

-

-

Target Molecule D

-

Pfitzinger Reaction Mechanism

- Title: Pfitzinger Reaction - Wikipedia

- Source: Wikipedia

-

URL:[Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Quinoline-6-carboxylic acid (10349-57-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ablelab.eu [ablelab.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Quinoline Carboxylic Acid Derivatives

The quinoline scaffold, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] Its presence in numerous natural products and synthetic compounds underscores its remarkable versatility in interacting with a wide array of biological targets.[2][3] This guide focuses specifically on quinoline carboxylic acid derivatives, a subclass that has demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] The carboxylic acid moiety often serves as a critical pharmacophore, engaging in key electrostatic interactions within enzyme active sites, thereby anchoring the molecule and driving its biological function.[6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between chemical structure, mechanism of action, and therapeutic potential. We will explore the molecular underpinnings of these compounds' activities, present robust quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

Core Mechanisms of Action: Targeting Critical Cellular Machinery

The diverse biological effects of quinoline carboxylic acid derivatives stem from their ability to precisely target and modulate essential cellular pathways.[4] The specific substitutions on the quinoline ring system allow for the fine-tuning of their pharmacological profiles, directing them toward different molecular targets.[1]

Inhibition of Nucleic Acid Synthesis

A predominant mechanism for both anticancer and antimicrobial activity is the disruption of nucleic acid synthesis, achieved through the inhibition of key enzymes.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: In human cells, DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis.[1] Rapidly proliferating cancer cells are highly dependent on this pathway.[1] Quinoline-4-carboxylic acid derivatives can act as potent inhibitors of DHODH, depleting the pyrimidine pool and leading to cell cycle arrest and tumor growth inhibition.[1][6] This mechanism is also effective against certain viruses that rely on the host cell's machinery for replication.[7][8]

Caption: Inhibition of the DHODH enzyme by quinoline-4-carboxylic acid derivatives.

-

Bacterial DNA Gyrase and Topoisomerase IV Inhibition: In bacteria, the primary targets are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription.[1] By inhibiting these type II topoisomerases, quinoline derivatives prevent the necessary relaxation and decatenation of bacterial DNA, leading to a cessation of cellular processes and rapid cell death.[1] This targeted action provides a degree of selectivity for bacterial cells over mammalian cells.

Modulation of Inflammatory Pathways

Quinoline carboxylic acid derivatives can exert significant anti-inflammatory effects by targeting enzymes central to the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibition: Certain derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[9][10] The anti-inflammatory profile is often dependent on the specific substitution patterns on the quinoline core.[10]

-

Phosphodiesterase 4 (PDE4) Inhibition: Other derivatives act as inhibitors of PDE4, an enzyme that degrades cyclic AMP (cAMP).[9][10] By increasing intracellular cAMP levels, these compounds can suppress the release of pro-inflammatory cytokines.

Therapeutic Applications and Biological Activities

The versatile quinoline carboxylic acid scaffold has been successfully modified to generate compounds with activity against a wide range of diseases.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of these derivatives against a variety of cancer cell lines.[11][12] Compounds have shown efficacy against breast (MCF-7), cervical (HeLa), and leukemia (K-562) cell lines, among others.[11][13] The selectivity of some derivatives for cancer cells over non-cancerous cells is a promising area of research, potentially linked to the acidic tumor microenvironment.[12]

Table 1: In Vitro Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound Class/ID | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acid derivatives | MLLr leukemic cell lines | 7.2 µM (SIRT3 inhibition) | [4] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% growth reduction | [11] |

| Quinoline-2-carboxylic acid | HeLa (Cervical) | Significant cytotoxicity | [13][14] |

| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition | [13][14] |

| DHODH Inhibitor (Compound 41) | HCT-116 (Colon) | 9.71 nM | [6][15] |

| DHODH Inhibitor (Compound 43) | MIA PaCa-2 (Pancreatic) | 26.2 nM |[6][15] |

Antimicrobial Activity

Quinoline carboxylic acids form the basis of many established and experimental antibacterial agents.[16][17] Their broad-spectrum activity covers both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including multidrug-resistant strains.[16][18]

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound Class/ID | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 1-alkoxy-4-oxo-3-quinolinecarboxylic acids | Gram-negative bacteria | Comparable to N-ethyl derivatives | [16] |

| Quinolone coupled hybrid (5d) | S. aureus (MRSA) | 0.25 µg/mL | [18] |

| Quinolone coupled hybrid (5d) | E. coli | 1 µg/mL | [18] |

| N-methylbenzoindolo[3,2-b]-quinoline (Compound 8) | E. faecium (VRE) | 4 µg/mL | [17] |

| Quinolidene-rhodanine conjugate (Compound 31) | M. tuberculosis H37Ra | 2.2 µg/mL (IC₅₀) |[17] |

Antiviral Activity

The antiviral potential of quinoline carboxylic acids is a rapidly advancing field.[19] Activity has been demonstrated against a range of viruses, including Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV).[20] A key mechanism is the inhibition of host-cell DHODH, which disrupts the pyrimidine supply required for viral replication.[7][8] This host-targeting approach is advantageous as it may be less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.[7]

Table 3: In Vitro Antiviral Activity of Selected Quinoline Carboxylic Acid Derivatives

| Compound ID | Virus | Activity (EC₅₀ / IC₅₀) | Reference |

|---|---|---|---|

| Compound C44 (DHODH Inhibitor) | Vesicular Stomatitis Virus (VSV) | 1.9 nM (EC₅₀) | [7] |

| Compound C44 (DHODH Inhibitor) | WSN-Influenza | 41 nM (EC₅₀) | [7] |

| Compound 1g | Respiratory Syncytial Virus (RSV) | 3.70 µM (IC₅₀) | [20] |

| Compound 1ae | Influenza A Virus (IAV) | 1.87 µM (IC₅₀) |[20] |

Anti-inflammatory and Neuroprotective Activities

Selected quinoline-3-carboxylic and quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory properties, often comparable to classical NSAIDs like indomethacin in cellular assays.[13][14][21] Furthermore, emerging research points to the neuroprotective potential of these derivatives.[22][23] Mechanisms include antioxidant effects and the inhibition of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[23][24]

Experimental Protocols: A Guide to Biological Evaluation

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. The rationale behind key steps is provided to foster a deeper understanding of the experimental design.

Protocol: MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is a standard for assessing the cytotoxic effects of compounds by measuring the metabolic activity of living cells.[4][25] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the quinoline carboxylic acid derivative in DMSO. Perform serial dilutions in culture medium to create a range of desired test concentrations (e.g., 0.1 to 100 µM). Rationale: A wide concentration range is essential to determine the IC₅₀ value accurately.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" wells (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: This incubation period allows for sufficient formazan crystal formation in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. Prepare a 2X concentrated solution of the quinoline derivative in the first well (100 µL).

-

Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Rationale: This creates a precise gradient of compound concentrations. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm. The growth control (well 11) must be turbid for the test to be valid.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the cytopathic effects of a virus, measured by the reduction in the formation of viral plaques (localized areas of cell death).[25]

Step-by-Step Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a 6-well plate and grow until confluent.

-

Virus-Compound Incubation: Prepare serial dilutions of the quinoline derivative. Mix each dilution with a known amount of virus (e.g., to produce ~100 plaques per well) and incubate for 1 hour at 37°C. Rationale: This pre-incubation allows the compound to interact with the virus before it infects the cells.

-

Infection: Remove the medium from the cell monolayers and infect them with 200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with 3 mL of a semi-solid medium (e.g., medium containing 1% low-melting-point agarose). Rationale: The semi-solid overlay restricts viral spread to adjacent cells, ensuring that each plaque originates from a single infectious particle.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

-

Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).

Caption: Workflow for assessing antiviral activity using the plaque reduction assay.

Conclusion and Future Perspectives

Quinoline carboxylic acid derivatives stand out as a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility and the potential for diverse functionalization at multiple positions on the quinoline ring provide a rich platform for medicinal chemists to develop novel therapeutic agents. The core mechanisms, including the inhibition of DHODH and DNA gyrase, represent validated strategies for combating cancer and infectious diseases.

Future research should focus on enhancing the selectivity and potency of these derivatives to minimize off-target effects and improve therapeutic indices. The exploration of these scaffolds for neuroprotective and novel antiviral applications is particularly promising. A deeper understanding of structure-activity relationships, aided by computational modeling and co-crystallography studies, will be crucial in designing the next generation of quinoline-based drugs to address pressing global health challenges.

References

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.

- Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.

- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

- Synthetic and medicinal perspective of quinolines as antiviral agents. PMC - NIH.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.

- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate.

- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. ResearchGate.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Europe PMC.

- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.

- Biological Activities of Quinoline Derivatives. Bentham Science.

- Biological activities of quinoline derivatives. PubMed.

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.

- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.

- Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed.

- Synthesis and antiviral activity of several quinoline derivatives. ResearchGate.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... ResearchGate.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.

- Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.

- A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The 4-Hydroxyquinoline Scaffold: From Industrial Dye to Genomic Guardian

Executive Summary

The 4-hydroxyquinoline (4-HQ) scaffold represents one of the most privileged structures in medicinal chemistry. Originally an artifact of dye synthesis, this moiety evolved into the backbone of the fluoroquinolone antibiotics—drugs that revolutionized the treatment of Gram-negative infections. This guide dissects the chemical, historical, and pharmacological trajectory of 4-HQs.[1] We move beyond surface-level history to analyze the thermodynamic controls of their synthesis, the serendipity of their antibiotic discovery, and the precise molecular mechanisms that allow them to arrest bacterial DNA replication.

Part 1: Chemical Identity & The Tautomeric Enigma

To work with 4-hydroxyquinolines is to understand that the name itself is a chemical misnomer maintained by historical convention.

The Keto-Enol Equilibrium

In the solid state and in most polar solvents, the "4-hydroxy" species does not exist primarily as an enol. It exists as its tautomer, 4(1H)-quinolone .[2] This distinction is not merely academic; it dictates reactivity, solubility, and ligand-binding modes.

-

The Enol Form (4-Hydroxyquinoline): Aromatic pyridine ring. Rare in aqueous solution.

-

The Keto Form (4-Quinolone): Loss of aromaticity in the nitrogen-containing ring, but stabilized by a vinylogous amide resonance. This is the pharmacophore responsible for DNA gyrase binding.

Critical Insight for Researchers: When designing ligands, docking simulations often fail if the protonation state is incorrect. Ensure your in silico models account for the keto-tautomer as the dominant species at physiological pH.

Part 2: The Synthetic Evolution

The accessibility of this scaffold relies on two century-old reactions that remain the standard for bench-scale and industrial synthesis.

The Conrad-Limpach Synthesis (1887)

This is the most versatile method for substituting the carbocyclic ring. It involves the condensation of an aniline with a

The Thermodynamic Trap: The reaction is a textbook example of kinetic vs. thermodynamic control.[5][6]

-

Kinetic Product (Room Temp): Formation of a

-aminoacrylate (enamine). -

Thermodynamic Product (250°C): Cyclization to the 4-quinolone.

Scientist's Note: A common failure mode in this synthesis is insufficient heat during the cyclization step. If the temperature is too low (<200°C), the intermediate may cyclize onto the amide carbonyl (Knorr synthesis) yielding the 2-hydroxyquinoline isomer, or simply polymerize.

The Gould-Jacobs Reaction (1939)

Developed to bypass the harsh conditions of the Conrad-Limpach, this method uses alkoxymethylenemalonates. It became the industrial workhorse for producing Nalidixic Acid and early fluoroquinolones because it scales safer than the high-temperature Conrad-Limpach route.

Part 3: The Pharmacological Pivot – The Lesher Story

The discovery of quinolone antibiotics is a prime example of "prepared serendipity."

In 1962 , George Lesher and colleagues at Sterling Winthrop were not hunting for antibiotics; they were synthesizing analogs of Chloroquine , an antimalarial 4-aminoquinoline.

-

The Impurity: During the synthesis of 7-chloroquinoline derivatives, Lesher isolated a byproduct from the mother liquor: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[7]

-

The Observation: This "impurity" showed weak but distinct antibacterial activity.

-

The Refinement: Lesher replaced the carbon at position 8 with a nitrogen, creating the 1,8-naphthyridine core. This led to Nalidixic Acid , the first clinical "quinolone" (technically a naphthyridone) for urinary tract infections.[8]

This discovery pivoted the scaffold from an antimalarial precursor to a genomic poison for bacteria.

Part 4: Natural Occurrence & Quorum Sensing

While synthetic chemists were refining the scaffold, nature had already deployed it. In 1999, Pesci et al. discovered that Pseudomonas aeruginosa uses a 4-HQ derivative for cell-to-cell communication.[9]

-

The Molecule: 2-heptyl-3-hydroxy-4-quinolone (PQS ).[10]

-

The Function: It acts as a "quorum sensing" signal, linking the las and rhl systems.[11][12] It regulates virulence factors (pyocyanin, elastase) and biofilm formation.[11][12]

-

Significance: This proves the 4-HQ scaffold is bio-active and capable of crossing membranes naturally, validating its "privileged" status in drug design.

Part 5: Technical Protocols

Protocol A: Modernized Conrad-Limpach Synthesis

Objective: Synthesis of 4-hydroxy-2-methylquinoline. Safety: Requires high-temperature handling.[1][4] Use a blast shield.

Reagents:

-

Aniline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Acetic acid (cat.)

-

Diphenyl ether (Solvent for cyclization)

Workflow:

-

Condensation (Kinetic Step):

-

Mix aniline and ethyl acetoacetate with catalytic acetic acid in benzene or toluene.

-

Reflux with a Dean-Stark trap to remove water.

-

Checkpoint: Monitor by TLC. Disappearance of aniline indicates formation of the enamine (ethyl

-anilinocrotonate). -

Evaporate solvent to yield the crude oil.

-

-

Cyclization (Thermodynamic Step):

-

Pre-heat diphenyl ether to 250°C in a round-bottom flask.

-

Add the crude enamine dropwise to the boiling solvent. Caution: Rapid ethanol evolution will occur.

-

Maintain temperature for 15–20 minutes. The high heat prevents the formation of the Knorr product (2-hydroxy isomer).

-

Cool to room temperature. The product, 4-hydroxy-2-methylquinoline, usually precipitates.

-

Filter and wash with hexane/ether to remove diphenyl ether.

-

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Validate 4-HQ analog activity against bacterial targets.

Principle: DNA gyrase introduces negative supercoils into relaxed plasmid DNA. Quinolones freeze the enzyme-DNA complex, preventing supercoiling.

Materials:

-

Relaxed pBR322 plasmid DNA.

-

E. coli DNA Gyrase (Subunits A & B).

-

Assay Buffer (Tris-HCl, KCl, MgCl2, ATP, DTT, Spermidine).

Steps:

-

Incubation: Mix 0.5

g relaxed pBR322, 1 U Gyrase, and test compound (0.1 - 100 -

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Add stop solution (SDS/Proteinase K) to digest the enzyme. Note: Quinolones trap the cleaved complex; Proteinase K reveals the double-strand breaks.

-

Analysis: Run on 1% agarose gel (no Ethidium Bromide during run).

-

Staining: Stain post-run.

-

Control: Supercoiled DNA band (fast migration).

-

Active Drug: Relaxed or Linearized DNA bands (slow migration).

-

Data Summary: Quinolone Generations

| Generation | Key Compound | Structural Feature | Spectrum |

| 1st | Nalidixic Acid | Naphthyridine core, no Fluorine | Gram-negative (Urinary only) |

| 2nd | Ciprofloxacin | C6-Fluorine, C7-Piperazine | Broad Gram-neg, some Gram-pos |

| 3rd | Levofloxacin | Tricyclic ring structure | Improved Gram-positive (Strep) |

| 4th | Moxifloxacin | C7-side chain variation | Anaerobes, low resistance |

References

-

Conrad, M., & Limpach, L. (1887).[13][14] "Ueber das Anilid des Acetessigäthers und dessen Derivate." Berichte der deutschen chemischen Gesellschaft. Link

-

Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. Link

-

Pesci, E. C., et al. (1999).[9][12] "Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa." PNAS. Link

-

Andersson, M. I., & MacGowan, A. P. (2003). "Development of the quinolones." Journal of Antimicrobial Chemotherapy. Link

-

Emmerson, A. M., & Jones, A. M. (2003). "The quinolones: decades of development and use." Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. homepages.uc.edu [homepages.uc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]

- 12. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 13. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. scribd.com [scribd.com]

An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline-3-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydroxy-6-methylquinoline-3-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From foundational synthesis protocols to detailed explorations of their mechanisms of action, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The 4-hydroxy-6-methylquinoline-3-carboxylic acid core, in particular, has emerged as a versatile scaffold for the development of potent therapeutic agents. Its unique electronic and structural features, including the presence of both a hydroxyl and a carboxylic acid group, provide multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2][3] This guide will delve into the synthesis, derivatization, and diverse biological applications of this promising class of molecules.

Synthesis of the Core Scaffold: 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

The construction of the 4-hydroxyquinoline-3-carboxylic acid core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The Gould-Jacobs reaction is a particularly effective and widely used method for this purpose.[4]

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the quinoline ring system.[4][5] The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

Step 1: Condensation of p-toluidine with diethyl ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The intermediate, diethyl 2-((4-methylphenyl)amino)methylenemalonate, can be purified by recrystallization from ethanol or used directly in the next step.

Causality: The initial condensation is a nucleophilic addition-elimination reaction where the amino group of p-toluidine attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol. This step is crucial for forming the key intermediate that will undergo cyclization.

Step 2: Thermal Cyclization

-

The intermediate from Step 1 is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to approximately 250 °C.[6]

-

The reaction is maintained at this temperature for 30-60 minutes, during which the cyclization occurs with the elimination of a second molecule of ethanol.

-

The reaction mixture is then cooled, and the precipitated product, ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, is collected by filtration and washed with a non-polar solvent like petroleum ether.[7]

Causality: The high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring to form the quinoline nucleus. The choice of a high-boiling, inert solvent is critical to achieve the required temperature for efficient cyclization.

Step 3: Hydrolysis to the Carboxylic Acid

-

The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[2]

-

The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed, which can be monitored by TLC.

-

After cooling, the solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3.

-

The precipitated 4-hydroxy-6-methylquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide.[2]

Causality: Basic hydrolysis cleaves the ester bond to form the carboxylate salt, which is soluble in the aqueous base. Subsequent acidification protonates the carboxylate and the hydroxyl group, causing the desired carboxylic acid to precipitate out of the solution due to its lower solubility.

Figure 1: General workflow for the Gould-Jacobs synthesis of 4-hydroxy-6-methylquinoline-3-carboxylic acid.

Derivatization Strategies: Expanding the Chemical Space

The core structure of 4-hydroxy-6-methylquinoline-3-carboxylic acid offers several handles for chemical modification, enabling the synthesis of a diverse library of derivatives with varied biological activities. The most common derivatization strategies focus on the carboxylic acid and the quinoline ring system.

Amide and Ester Formation

The carboxylic acid at the 3-position is a prime site for derivatization to amides and esters. These modifications can significantly impact the compound's solubility, cell permeability, and target engagement.[8]

Experimental Protocol: Synthesis of Quinoline-3-Carboxamides

-

To a solution of 4-hydroxy-6-methylquinoline-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling reagents and byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.[9]

Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. HOBt is often added to suppress side reactions and reduce racemization if chiral amines are used.

Substitution on the Quinoline Ring

Further diversification can be achieved by introducing substituents onto the quinoline ring. This can be accomplished either by starting with a substituted aniline in the initial Gould-Jacobs reaction or by electrophilic aromatic substitution on the pre-formed quinoline nucleus.

Biological Activities and Therapeutic Potential

Derivatives of 4-hydroxy-6-methylquinoline-3-carboxylic acid have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antibacterial Activity

Historically, the quinolone-3-carboxylic acid scaffold is most famously associated with antibacterial agents.[3] The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline during the synthesis of chloroquine paved the way for the development of the vast class of fluoroquinolone antibiotics.[3]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibacterials exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.[10] By stabilizing the enzyme-DNA complex, quinolones trap these enzymes in a state where they have introduced double-strand breaks into the bacterial chromosome, leading to rapid cell death.

Figure 2: Mechanism of antibacterial action of quinolone derivatives.

Structure-Activity Relationships (SAR) for Antibacterial Activity

-

Carboxylic Acid at C-3: Essential for binding to DNA gyrase.

-

Substituent at N-1: A small alkyl group, such as ethyl or cyclopropyl, is often optimal.

-

Fluorine at C-6: Generally enhances antibacterial activity and cell penetration.

-

Substituent at C-7: A piperazine ring or a similar basic moiety is crucial for potent activity against Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

| Compound | Substituent at C-7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| Norfloxacin | Piperazinyl | 0.25 - 1 | 0.06 - 0.25 | [10] |

| Ciprofloxacin | Piperazinyl | 0.12 - 0.5 | 0.015 - 0.06 | [10] |

Anticancer Activity

More recently, quinoline derivatives have garnered significant attention for their potential as anticancer agents. They have been shown to inhibit various cellular processes crucial for tumor growth and survival, including cell proliferation, angiogenesis, and metastasis.[11]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the inhibition of protein kinases.[12] Many of these kinases are key components of signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[13][14][15]

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[15] Quinoline-based inhibitors can target one or more of the kinases in this cascade, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[16]

Figure 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Target Kinase(s) | IC₅₀ (µM) | Cell Line | Reference |

| PQQ | mTOR | 0.064 | HL-60 | [16] |

| Derivative 17f | PI3K | Not specified | - | [17] |

| MMNC | PI3K/Akt/mTOR | 0.33 | HCT116 | [15] |

Other Biological Activities

The therapeutic potential of 4-hydroxy-6-methylquinoline-3-carboxylic acid derivatives extends beyond antibacterial and anticancer applications. Various derivatives have been investigated for a range of other biological activities, including:

-

Antiviral activity: Certain quinolones have shown efficacy against viruses such as HIV.[12]

-

Antifungal activity: Some derivatives exhibit potent activity against fungal pathogens.

-

Anti-inflammatory activity: The quinoline scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Enzyme inhibition: Besides kinases, these compounds can inhibit other enzymes like protein kinase CK2.[18]

Conclusion and Future Perspectives

4-Hydroxy-6-methylquinoline-3-carboxylic acid and its derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The established synthetic routes, coupled with the numerous possibilities for derivatization, provide a robust platform for the generation of novel drug candidates. While the antibacterial properties of quinolones are well-established, the expanding role of these compounds as anticancer agents, particularly as kinase inhibitors, highlights a promising avenue for future research. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid. Retrieved from [Link]

-

Lévai, A., Vámos, J., & Sipos, G. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(15), 3436. [Link]

- Surrey, A. R. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.

-

Wikipedia. (2023). Gould–Jacobs reaction. [Link]

- Thakur, A., & Sharma, S. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.

-

Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

-

Lévai, A., Vámos, J., & Sipos, G. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(15), 3436. [Link]

-